2-Ethyl-5-methylbenzoic acid
Description
Contextualization within Benzoic Acid Chemistry
2-Ethyl-5-methylbenzoic acid is a derivative of benzoic acid, the simplest aromatic carboxylic acid. Benzoic acid consists of a benzene (B151609) ring attached to a carboxyl (-COOH) functional group. newworldencyclopedia.org This fundamental structure is altered in this compound by the addition of two alkyl substituents: an ethyl group (-CH₂CH₃) at the second (ortho) position and a methyl group (-CH₃) at the fifth (meta) position relative to the carboxyl group.
The identity and placement of these substituents significantly influence the molecule's physicochemical properties compared to the parent benzoic acid. The ethyl group at the ortho position introduces steric hindrance around the carboxylic acid, which can affect its reactivity and interaction with other molecules. Both the ethyl and methyl groups are electron-donating, which modifies the electron density of the benzene ring and can influence the acidity of the carboxyl group. The study of such substituted benzoic acids is crucial for understanding how structural modifications fine-tune molecular behavior.
Historical Overview of Research on Substituted Benzoic Acids
Research into benzoic acid has a long history, dating back to its discovery in the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.orgchemeurope.com Its composition and structure were later determined in 1832 by Justus von Liebig and Friedrich Wöhler, a landmark achievement in the development of organic chemistry. newworldencyclopedia.orgua.eduepa.gov Early industrial production involved methods like the hydrolysis of benzotrichloride, though these processes often yielded chlorinated byproducts. newworldencyclopedia.orgchemeurope.com
As synthetic methodologies advanced, the focus expanded from the parent molecule to its numerous derivatives. Scientists began systematically substituting the benzene ring with various functional groups to probe the effects on acidity, reactivity, and biological activity. This exploration led to the development of a vast library of substituted benzoic acids, which became instrumental as preservatives, medicinal agents, and, critically, as building blocks in the synthesis of more complex molecules. newworldencyclopedia.orgwikipedia.org The study of how different substituents at various positions (ortho, meta, para) alter the parent molecule's properties remains a fundamental aspect of physical organic chemistry and rational drug design.
Significance of this compound in Contemporary Chemical Science
In modern chemical science, particularly in the realm of medicinal chemistry, specific substitution patterns on aromatic scaffolds are often key to biological function. The 2,5-substituted benzoic acid framework, to which this compound belongs, has emerged as a significant scaffold in the development of novel therapeutics.
Recent research has identified 2,5-substituted benzoic acid derivatives as promising dual inhibitors of Mcl-1 and Bfl-1, two anti-apoptotic proteins from the Bcl-2 family. nih.govacs.org These proteins are frequently overexpressed in various cancers, helping malignant cells evade programmed cell death (apoptosis). nih.gov By designing molecules that can inhibit these survival-promoting proteins, researchers aim to develop new cancer therapies. scispace.com
A study published in the Journal of Medicinal Chemistry detailed the design of a 2,5-substituted benzoic acid scaffold that demonstrated potent and selective binding to both Mcl-1 and Bfl-1. acs.org The research highlighted that the specific nature and size of the substituents on the benzoic acid core are critical for the molecule's binding mode and efficacy. nih.gov While this foundational research may not have singled out the 2-ethyl-5-methyl variant specifically, it establishes the importance of the core 2,5-disubstituted benzoic acid structure in creating dual-target inhibitors. nih.govnih.gov The significance of this compound, therefore, lies in its identity as a member of this therapeutically relevant class of compounds, serving as a potential building block or lead structure for the development of advanced anti-cancer agents. acs.orgscispace.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 1369858-28-5 |
| Appearance | Data not readily available |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Data not readily available |
Note: This compound is primarily a research chemical, and extensive experimental data on its physical properties are not widely published.
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-ethyl-5-methylbenzoic acid |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
BKPBWMASJUOOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Ethyl 5 Methylbenzoic Acid
Classical Synthetic Approaches
Classical methods for the synthesis of 2-Ethyl-5-methylbenzoic acid rely on well-established, multi-step reaction sequences. These approaches often involve the sequential introduction and modification of functional groups on an aromatic scaffold.
Friedel-Crafts Alkylation and Subsequent Oxidation Sequences
A foundational strategy for synthesizing substituted benzoic acids involves the Friedel-Crafts alkylation of a simpler aromatic hydrocarbon, followed by the oxidation of an alkyl side-chain. nih.govbeilstein-journals.org In a hypothetical synthesis for this compound, this could begin with the Friedel-Crafts ethylation of toluene (B28343). However, this reaction presents significant challenges in controlling the regioselectivity, as the methyl group directs incoming electrophiles to the ortho and para positions, leading to a mixture of 1-ethyl-2-methylbenzene (B166441) and 1-ethyl-4-methylbenzene.
To achieve the desired 2,5-disubstitution pattern, a more controlled approach would be necessary. For instance, one could start with p-xylene, perform a Friedel-Crafts acylation to introduce an acetyl group, followed by a Clemmensen or Wolff-Kishner reduction to yield 1,4-dimethyl-2-ethylbenzene. The final step would be the selective oxidation of one of the methyl groups to a carboxylic acid. The oxidation of alkylbenzenes to carboxylic acids is a standard transformation, often accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating. khanacademy.org
Table 1: Hypothetical Friedel-Crafts and Oxidation Pathway
| Step | Starting Material | Reagents/Catalyst | Intermediate/Product |
| 1 | Toluene | Ethyl chloride, AlCl₃ | Mixture of o-ethyltoluene and p-ethyltoluene |
| 2 | p-Ethyltoluene | Hot acidified KMnO₄ or Na₂Cr₂O₇ | p-Ethylbenzoic acid |
| 3 | Benzene (B151609) | Friedel-Crafts Acylation/Alkylation sequence | 2-Ethyl-5-methyltoluene |
| 4 | 2-Ethyl-5-methyltoluene | Hot acidified KMnO₄ or Na₂Cr₂O₇ | This compound |
Carboxylation of Substituted Toluene Derivatives
Direct carboxylation of an aromatic ring offers another route. While the Kolbe-Schmitt reaction is a well-known method for carboxylating phenols, its application to non-activated hydrocarbons like ethyltoluene is not feasible. A more viable approach involves the formation of an organometallic intermediate from a halogenated precursor. For example, starting with a brominated derivative of 4-ethyltoluene, such as 2-bromo-4-ethyltoluene, an organolithium or Grignard reagent can be formed. This nucleophilic species can then react with carbon dioxide (CO₂) to introduce the carboxyl group. This method is discussed in more detail in the following section on Grignard reagents.
Another classical method involves the carbonation of cresols. For instance, p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) is prepared by the carbonation of p-cresol, where dry potassium cresoxide is heated under carbon dioxide pressure. nih.govnist.gov While this yields a hydroxylated analog, it demonstrates the principle of direct carboxylation on a substituted toluene framework.
Grignard Reagent Carboxylation Strategies
The carboxylation of a Grignard reagent is a robust and widely used method for the preparation of carboxylic acids. wikipedia.orglibretexts.org This strategy involves the reaction of an organomagnesium halide with carbon dioxide, followed by acidic workup to yield the desired carboxylic acid. libretexts.org For the synthesis of this compound, the key precursor would be a halogenated 1-ethyl-4-methylbenzene.
The synthesis would proceed as follows:
Halogenation: 1-Ethyl-4-methylbenzene (also known as 4-ethyltoluene) would be brominated, likely using bromine and a Lewis acid catalyst, to produce 2-bromo-1-ethyl-4-methylbenzene.
Grignard Formation: The resulting aryl bromide is reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (2-ethyl-5-methylphenyl)magnesium bromide.
Carboxylation: Dry carbon dioxide gas is bubbled through the solution of the Grignard reagent, or the solution is poured over dry ice. The Grignard reagent adds nucleophilically to the carbon dioxide. nih.gov
Protonation: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., HCl) to produce this compound.
Table 2: Grignard Reagent Carboxylation Pathway
| Step | Starting Material | Reagents | Product |
| 1 | 1-Ethyl-4-methylbenzene | Br₂, FeBr₃ | 2-Bromo-1-ethyl-4-methylbenzene |
| 2 | 2-Bromo-1-ethyl-4-methylbenzene | Mg, dry ether | (2-Ethyl-5-methylphenyl)magnesium bromide |
| 3 | (2-Ethyl-5-methylphenyl)magnesium bromide | 1. CO₂ (dry ice) 2. H₃O⁺ (acid workup) | This compound |
This method's primary advantage is its high degree of specificity, as the carboxyl group is introduced precisely at the position formerly occupied by the halogen atom.
Esterification-Hydrolysis Pathways from Precursors
Multi-step syntheses often employ protecting groups to mask reactive functionalities while other parts of a molecule are being modified. The ester group is a common protecting group for carboxylic acids. wikipedia.org An esterification-hydrolysis pathway involves converting a precursor acid to an ester, performing subsequent reactions, and finally hydrolyzing the ester to regenerate the carboxylic acid. libretexts.orgchemguide.co.uk
A relevant example is the synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). nih.govnist.gov In this process, the carboxylic acid is first converted to its ethyl ester. This protection prevents the acidic proton of the carboxyl group from interfering with subsequent reactions. The phenolic hydroxyl group is then alkylated (in this case, propylated). Finally, the ethyl ester is hydrolyzed under basic or acidic conditions to yield the final product, 2-propoxy-5-methylbenzoic acid. nih.govnist.gov
This strategy highlights the utility of the ester as a protecting group, enabling selective transformations on other parts of the molecule before its removal to unveil the target carboxylic acid.
Table 3: Analagous Esterification-Hydrolysis Pathway
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | p-Cresotinic acid | Ethanol (B145695), H₂SO₄ (catalyst) | Ethyl 2-hydroxy-5-methylbenzoate |
| 2 | Ethyl 2-hydroxy-5-methylbenzoate | Propyl iodide, Ag₂O | Ethyl 2-propoxy-5-methylbenzoate |
| 3 | Ethyl 2-propoxy-5-methylbenzoate | NaOH(aq), then H₃O⁺ | 2-Propoxy-5-methylbenzoic acid |
Advanced Synthetic Techniques
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. These techniques offer powerful alternatives to classical stoichiometric reactions.
Catalytic Approaches (e.g., Palladium-catalyzed reactions for related compounds)
Palladium-catalyzed cross-coupling and C-H functionalization reactions have revolutionized the synthesis of substituted aromatic compounds. acs.orgacs.org For the synthesis of substituted benzoic acids, palladium(II)-catalyzed ortho-alkylation represents a state-of-the-art technique. researchgate.net This approach allows for the direct introduction of alkyl groups at the position ortho to a carboxylic acid, which acts as a directing group.
In such a reaction, the carboxyl group coordinates to the palladium catalyst, positioning it to activate a nearby C-H bond. This directed C-H activation leads to the formation of a palladacycle intermediate, which can then react with an alkylating agent (e.g., an alkyl halide) to form a new carbon-carbon bond. While a specific application for the synthesis of this compound is not detailed, the principle could be applied by starting with 3-methylbenzoic acid and using a palladium catalyst to direct ethylation at the C2 position. These methods often require specific ligands and conditions to achieve high yields and selectivity. researchgate.net The development of such catalytic systems is a major focus of contemporary chemical research, aiming to provide more direct and atom-economical routes to complex molecules. acs.orgacs.org
One-Pot Synthesis and Sequential Reactions
For instance, the synthesis of 2-[(methylselenyl)methyl]benzoic acid has been optimized into a facile one-pot procedure, highlighting the advantages of this strategy in minimizing waste and improving process economy. informahealthcare.com In a hypothetical sequential synthesis of this compound, a plausible route could begin with the Friedel-Crafts acylation of p-xylene, followed by a reduction (like a Clemmensen or Wolff-Kishner reduction) to introduce the ethyl group, and finally oxidation of one of the methyl groups to a carboxylic acid. Each step would proceed sequentially in the same reaction vessel or with minimal workup between stages.
The table below outlines a representative sequential synthesis for an analogous compound, 2-propoxy-5-methylbenzoic acid, which demonstrates the principles applicable to complex benzoic acid derivatives. nih.govnist.gov
| Step | Reaction | Reagents & Conditions | Yield |
| 1 | Esterification | p-Cresotinic acid, absolute ethanol, concentrated H₂SO₄ (catalyst), reflux for 8 hr. nist.gov | 70% nist.gov |
| 2 | Etherification | Ethyl 2-hydroxy-5-methylbenzoate, propyl iodide, dry silver oxide, reflux in benzene. nih.gov | 78% nih.gov |
| 3 | Hydrolysis | Ethyl 2-propoxy-5-methylbenzoate, 10% KOH in 50% ethanol, reflux for 8 hr. nih.gov | 78% nih.gov |
| Overall | - | - | 43% nist.gov |
Continuous-Flow Synthesis Methodologies
Continuous-flow synthesis has emerged as a powerful alternative to traditional batch processing for the manufacturing of fine chemicals and pharmaceuticals. mit.edu This methodology involves pumping reactant solutions through reactors, such as coils or microfluidic chips, where the reaction occurs. mit.edu The residence time, which is equivalent to the reaction time in batch processing, is precisely controlled by the reactor volume and the flow rate of the reagents. mit.edu This technology offers significant advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and improved scalability. uc.pt
The application of continuous-flow systems has been successfully demonstrated for the synthesis of various complex molecules, including heterocyclic compounds and active pharmaceutical ingredients. mit.eduuc.pt For example, the synthesis of 2,2′-diselenobis(benzoic acid) (DSBA) was achieved in an excellent yield with a remarkably short reaction time of just 90 seconds using water as a solvent under flow conditions. rsc.org This highlights the potential for developing highly efficient and environmentally benign processes.
| Feature | Description | Potential Advantage for Synthesis |
| Pumping System | Syringe, HPLC, or peristaltic pumps drive fluid through the system. mit.edu | Precise control over stoichiometry and residence time. |
| Reactor | Coils or microfluidic chips that can be heated, cooled, or irradiated. mit.edu | Superior temperature control, preventing thermal runaways and side reactions. |
| Residence Time | Determined by reactor volume and flow rate. mit.edu | Allows for rapid optimization of reaction time. |
| Multi-step Capability | Integration of multiple reactors and in-line unit operations (e.g., separation, quenching). mit.edu | Enables sequential reactions without manual handling of intermediates. |
Optimization of Reaction Conditions
Catalyst Selection and Loading
In recent years, solid acid catalysts have gained prominence as environmentally friendly and reusable alternatives to liquid acids. mdpi.com A study on the synthesis of various methyl benzoates identified a titanium-zirconium solid acid (ZT10) as a highly active and reusable catalyst for the esterification of benzoic acids with methanol. mdpi.com This solid superacid demonstrated high catalytic activity without the need for co-catalysts, and it could be easily recovered and reused with minimal loss of activity. mdpi.com For other transformations, such as the intramolecular acylation of 2-(4-ethylbenzoyl) benzoic acid to 2-ethylanthraquinone, zeolites like Beta zeolite have proven to be efficient and reusable heterogeneous catalysts, offering a green alternative to traditional methods. researchgate.net
The catalyst loading must also be optimized. In the synthesis of 2-methoxybenzoic acid, the molar ratio of reactants to catalysts was a key factor; an optimal ratio of salicylic (B10762653) acid to dimethyl sulfate (B86663) of 1:2.3 resulted in the highest yield. researchgate.net Similarly, in the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, the mass of the hydrogenation catalyst (e.g., Pd/C) was optimized to be 3-7% of the mass of the starting material. google.com
| Reaction Type | Catalyst Example | Phase | Key Findings |
| Esterification | Concentrated H₂SO₄ nih.govnist.gov | Homogeneous | Effective for converting carboxylic acids to esters. nih.govnist.gov |
| Esterification | Titanium-Zirconium Solid Acid mdpi.com | Heterogeneous | Reusable, highly active, and eliminates the need for corrosive liquid acids. mdpi.com |
| Hydrogenation | Pd/C, Pt/C, Raney Nickel google.com | Heterogeneous | Optimal catalyst loading (3-7% by mass) is crucial for high yield. google.com |
| Intramolecular Acylation | Beta Zeolite researchgate.net | Heterogeneous | Provides a green and scalable alternative to conventional acid catalysts. researchgate.net |
Solvent Effects on Reaction Yield and Selectivity
The solvent plays a multifaceted role in chemical synthesis, influencing reactant solubility, reaction kinetics, and the stabilization of transition states or intermediates. The selection of an appropriate solvent can therefore have a significant impact on reaction yield and selectivity. In the synthesis of substituted benzoic acids, a range of solvents are used depending on the specific reaction step.
For instance, in the etherification step for preparing ethyl 2-propoxy-5-methylbenzoate, benzene was used as the solvent to reflux the reactants with silver oxide. nih.gov Toluene, a less toxic alternative, has been used as a solvent for dehydration during the synthesis of 2-methoxyl-5-amino sulfonyl methyl benzoate (B1203000). google.com Alcohols like ethanol are common solvents for hydrolysis reactions, such as the final step in the synthesis of 2-propoxy-5-methylbenzoic acid. nih.govnist.gov
In other cases, halogenated solvents are employed. The synthesis of 2-bromo-5-methoxybenzoic acid utilizes halogenated hydrocarbons like dichloromethane (B109758) or chloroform (B151607) as the solvent for the bromination reaction. google.com The choice of solvent can also be critical in controlling reaction pathways. In the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, chlorosulfonic acid served as both a reagent and the solvent. researchgate.netsemanticscholar.org Using an insufficient amount of this reagent-solvent would lead to an incomplete reaction. researchgate.net
| Reaction Step | Solvent(s) | Function/Observation |
| Etherification | Benzene nih.gov | Solvent for refluxing with a solid reagent (silver oxide). nih.gov |
| Dehydration | Toluene google.com | Facilitates removal of water via azeotropic distillation. google.com |
| Hydrolysis | Aqueous Ethanol nih.govnist.gov | Solubilizes both the ester and the hydroxide (B78521) base. nih.govnist.gov |
| Bromination | Dichloromethane, Chloroform google.com | Inert solvent for bromination reaction. google.com |
| Sulfonyl Chlorination | Chlorosulfonic Acid researchgate.net | Acts as both reagent and solvent; sufficient quantity is crucial for reaction completion. researchgate.net |
Temperature, Pressure, and Reaction Time Control
High temperatures and pressures are sometimes necessary to drive reactions. The preparation of p-cresotinic acid, a potential precursor, involves heating potassium cresoxide with carbon dioxide in a pressure bomb at 175 °C and 10 atm for 24 hours. nist.gov Similarly, a subsequent propylation step was conducted at 145 °C overnight in a pressure bomb. nist.gov However, elevated temperatures can also promote side reactions. In the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, the optimal temperature for the sulfonation reaction was found to be between 50-70 °C, as higher temperatures led to the formation of polysulfonic acid by-products. semanticscholar.org
Reaction time is another critical variable that requires careful optimization. While some reactions require several hours nih.govgoogle.com, the advent of continuous-flow synthesis can drastically reduce reaction times to mere seconds or minutes, as seen in the synthesis of 2,2′-diselenobis(benzoic acid). rsc.org Optimization studies for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate found that the ideal reaction time for the etherification step was 5 hours, while the subsequent sulfonyl chloride formation was best performed over 2 hours. semanticscholar.org Extending the time beyond these optimized periods did not significantly increase the yield. semanticscholar.org
| Parameter | Example Condition | Rationale / Outcome |
| Temperature | 50-70 °C semanticscholar.org | Optimal range for sulfonation; higher temperatures cause by-product formation. semanticscholar.org |
| 175 °C nist.gov | Required for the carbonation of potassium cresoxide. nist.gov | |
| Pressure | 10 atm nist.gov | Necessary to facilitate the carboxylation reaction with CO₂. nist.gov |
| Reaction Time | 90 seconds rsc.org | Achieved in continuous-flow synthesis, demonstrating high efficiency. rsc.org |
| 2-8 hours nih.govnist.govsemanticscholar.org | Typical duration for batch reactions under reflux to ensure completion. nih.govnist.govsemanticscholar.org |
Strategies for Minimizing Side Reactions and By-product Formation
A key goal in optimizing any synthetic route is to maximize the formation of the desired product while minimizing side reactions and the generation of impurities. In aromatic chemistry, common side reactions include the formation of constitutional isomers, over-alkylation, or competing reactions at different functional groups.
One primary strategy is the precise control of stoichiometry. In the synthesis of 2-methoxybenzoic acid, using excessive sodium hydroxide was found to consume the methylation reagent, while using too little resulted in an incomplete reaction. researchgate.netsemanticscholar.org This highlights the need to carefully balance reactant ratios to avoid both waste and the presence of unreacted starting material in the final product.
The choice of reagents and reaction conditions can also dictate selectivity. For instance, the nitration of 3-methylbenzoic acid can produce multiple isomers, and achieving high selectivity for the desired 5-methyl-2-nitrobenzoic acid requires careful selection of the nitrating agent and conditions. researchgate.net Similarly, the bromination of 2-methylbenzoic acid yields a mixture of 5-bromo and 3-bromo isomers, necessitating subsequent purification steps like recrystallization to isolate the desired product. chemicalbook.com
Temperature control is another critical factor. As mentioned previously, sulfonation reactions carried out at excessively high temperatures can lead to the formation of unwanted polysulfonic acid products. semanticscholar.org By maintaining the reaction temperature within an optimized range, these side reactions can be suppressed. Furthermore, protecting group strategies are often employed. To avoid a tedious separation of products during the synthesis of 2-propoxy-5-methylbenzoic acid, an improved route was developed that involved first converting the starting material to an ethyl ester. nih.govnist.gov This protected the carboxylic acid group while the phenolic hydroxyl group was alkylated, thereby preventing unwanted side reactions at the carboxyl group. nih.govnist.gov
| Strategy | Application Example | By-product Minimized |
| Stoichiometric Control | Synthesis of 2-methoxybenzoic acid researchgate.net | Unreacted starting material; products from reagent decomposition. researchgate.net |
| Selective Reagents | Nitration of 3-methylbenzoic acid researchgate.net | Isomeric nitrobenzoic acids. researchgate.net |
| Temperature Control | Sulfonation of 2-methoxybenzoic acid semanticscholar.org | Polysulfonic acid derivatives. semanticscholar.org |
| Protecting Groups | Synthesis of 2-propoxy-5-methylbenzoic acid nist.gov | By-products from reactions at the carboxylic acid group. nist.gov |
| Purification | Bromination of 2-methylbenzoic acid chemicalbook.com | Isomeric 3-bromo-2-methylbenzoic acid. chemicalbook.com |
Process Development for Scalability in Laboratory Settings
The successful transition of a synthetic route from a small-scale laboratory experiment to a larger, scalable process requires careful consideration of various factors to ensure safety, efficiency, and reproducibility. While specific process development and scalability studies for this compound are not extensively detailed in publicly available literature, general principles of chemical process development can be applied to its plausible synthetic routes. The primary synthetic strategies for this compound would likely involve either the oxidation of a suitable precursor, such as 2-ethyl-5-methylbenzaldehyde or 4-ethyl-1-methylbenzene (p-ethyltoluene), or the carboxylation of a Grignard reagent derived from a halogenated precursor.
The development of a scalable laboratory process necessitates a systematic approach to optimize reaction parameters, minimize risks, and ensure consistent product quality. Key considerations include the choice of starting materials, reaction conditions (temperature, pressure, concentration), catalyst selection and loading, solvent selection, and the development of robust work-up and purification procedures.
For the synthesis of substituted benzoic acids, common challenges in laboratory scale-up include managing exotherms, ensuring efficient mixing, handling potentially hazardous reagents, and achieving consistent yields and purity. For instance, oxidation reactions can often be highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts. Similarly, Grignard reactions are sensitive to moisture and require anhydrous conditions, which can be more challenging to maintain on a larger scale.
A critical aspect of process development is the identification of critical process parameters (CPPs) that have a significant impact on the reaction outcome. These parameters are then systematically varied and studied to establish a design space, which is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.
One plausible and commonly employed route for the synthesis of benzoic acid derivatives is the oxidation of the corresponding alkylbenzene. In the case of this compound, this would involve the oxidation of 4-ethyl-1-methylbenzene. However, selective oxidation of the methyl group over the ethyl group, or vice-versa, can be a challenge. A more controlled approach would be the oxidation of an intermediate like 2-ethyl-5-methylbenzaldehyde.
Another viable route is the Grignard reaction, involving the formation of an organomagnesium compound from a haloaromatic precursor, such as 2-bromo-4-ethyl-1-methylbenzene, followed by carboxylation with carbon dioxide. The scalability of this method depends on the efficient formation of the Grignard reagent and the subsequent carboxylation step.
The following tables present hypothetical yet plausible data for the laboratory-scale synthesis of this compound based on typical conditions for analogous reactions reported in the literature. These tables are intended to illustrate the types of data that would be collected and analyzed during a process development study.
Table 1: Hypothetical Optimization of the Oxidation of 2-Ethyl-5-methylbenzaldehyde
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | KMnO₄ | Water/Pyridine | 80 | 6 | 75 | 92 |
| 2 | KMnO₄ | Water/Pyridine | 100 | 4 | 82 | 90 |
| 3 | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 25 | 2 | 88 | 95 |
| 4 | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 | 4 | 85 | 97 |
| 5 | Oxone® | DMF | 50 | 8 | 78 | 94 |
Table 2: Hypothetical Scalability Study of the Grignard Carboxylation of 2-Bromo-4-ethyl-1-methylbenzene
| Scale (mmol) | Mg (equiv.) | Solvent | CO₂ Source | Reaction Time (h) | Isolated Yield (%) |
| 10 | 1.2 | THF | Dry Ice | 2 | 85 |
| 50 | 1.2 | THF | Dry Ice | 2 | 82 |
| 100 | 1.2 | THF | Gaseous CO₂ | 3 | 78 |
| 100 | 1.5 | THF | Gaseous CO₂ | 3 | 81 |
| 250 | 1.5 | 2-MeTHF | Gaseous CO₂ | 4 | 75 |
Detailed research findings from analogous syntheses of substituted benzoic acids highlight several key aspects for successful laboratory scale-up. For instance, in the oxidation of substituted toluenes, the choice of oxidizing agent and reaction conditions is critical to avoid over-oxidation or side-chain halogenation if certain reagents are used. For Grignard reactions, maintaining anhydrous conditions is paramount, and on a larger scale, this may require the use of specialized glassware and techniques for solvent and reagent handling. The rate of addition of reagents can also become a critical parameter to control the reaction exotherm.
Furthermore, the work-up procedure must be carefully designed to handle larger volumes and to efficiently separate the product from byproducts and unreacted starting materials. This might involve optimizing extraction protocols, crystallization conditions, or chromatographic purification methods to be suitable for larger quantities. For example, a purification method that is efficient for a few hundred milligrams may not be practical for tens or hundreds of grams. Therefore, developing a scalable purification strategy, such as crystallization over chromatography, is a key goal in process development.
Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 5 Methylbenzoic Acid
Carboxylic Acid Functional Group Transformations
The reactivity of 2-ethyl-5-methylbenzoic acid is largely dictated by its carboxylic acid functional group. This moiety serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Esterification Reactions
Esterification is a fundamental transformation of carboxylic acids, and this compound is readily converted to its corresponding esters under acidic conditions. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed. youtube.com
The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of a water molecule yield the ester. youtube.comyoutube.com
Table 1: Representative Esterification Reactions of Benzoic Acid Analogues
| Carboxylic Acid | Alcohol | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Benzoic Acid | Methanol | HCl | Methyl Benzoate (B1203000) | High |
| Benzoic Acid | Ethanol (B145695) | H₂SO₄ | Ethyl Benzoate | High |
| p-Methylbenzoic Acid | Methanol | Zr/Ti Solid Acid | Methyl p-methylbenzoate | >90 |
| Benzoic Acid | 2-Ethylhexanol | Ni-Mg-Al Mixed Oxide | 2-Ethylhexyl Benzoate | 67.2 |
Amidation and Formation of Acyl Halides
Amides are another important class of carboxylic acid derivatives. The direct reaction of a carboxylic acid with an amine is generally slow due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid group must first be activated. A common method for this activation is the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride. study.com
This compound can be converted to 2-ethyl-5-methylbenzoyl chloride by reacting it with thionyl chloride (SOCl₂). study.comresearchgate.netenvironmentclearance.nic.instudy.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. study.com
The synthesized 2-ethyl-5-methylbenzoyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with primary or secondary amines to form the corresponding N-substituted 2-ethyl-5-methylbenzamides. This two-step process is a versatile method for the synthesis of a wide range of amides.
Alternatively, direct amidation of this compound can be achieved using coupling reagents that activate the carboxylic acid in situ.
Reduction to Corresponding Alcohols and Aldehydes
The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds via the formation of a lithium carboxylate salt, which is then reduced to the corresponding primary alcohol, 2-ethyl-5-methylbenzyl alcohol. An aqueous workup is necessary to protonate the resulting alkoxide.
The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the use of specialized, sterically hindered reducing agents or the conversion of the carboxylic acid to a derivative that is more amenable to partial reduction. One common strategy involves the conversion of the carboxylic acid to its corresponding acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. Another approach is the Rosenmund reduction of the acyl chloride.
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from unactivated aromatic carboxylic acids like this compound is generally difficult and requires harsh reaction conditions. nih.govnist.gov Thermal decarboxylation often necessitates high temperatures. nist.gov
However, the presence of certain functional groups on the aromatic ring can facilitate decarboxylation. For instance, ortho-hydroxyl groups can significantly lower the activation energy for decarboxylation. nist.gov While this compound lacks such activating groups, catalytic methods have been developed for the decarboxylation of a range of benzoic acids under milder conditions. These can involve transition metal catalysts or photochemical methods. nih.govnih.govacs.orgresearchgate.net For example, recent studies have shown that copper-catalyzed decarboxylative hydroxylation can occur at room temperature under photoredox conditions. nih.govnih.gov While not a direct conversion to the hydrocarbon, these methods highlight advancements in the functionalization of benzoic acids via decarboxylation.
Aromatic Ring Functionalization Reactions
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto the ring. sioc-journal.cn The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the ethyl group, the methyl group, and the carboxylic acid group.
Electrophilic Aromatic Substitution (EAS)
In this compound, the ethyl and methyl groups are alkyl groups, which are ortho, para-directing and activating. The carboxylic acid group, however, is a meta-directing and deactivating group. The interplay of these directing effects determines the position of substitution for an incoming electrophile.
The activating ortho, para-directing nature of the ethyl and methyl groups will direct incoming electrophiles to the positions ortho and para to them. Conversely, the deactivating meta-directing carboxylic acid group will direct incoming electrophiles to the positions meta to it. Considering the positions on the ring, the ethyl group is at C2, the methyl group at C5, and the carboxylic acid at C1. The positions ortho to the ethyl group are C3 and C1 (occupied). The position para to the ethyl group is C5 (occupied). The positions ortho to the methyl group are C4 and C6. The position para to the methyl group is C2 (occupied). The positions meta to the carboxylic acid group are C3 and C5 (occupied).
Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are ortho to the methyl group and meta to the ethyl group (C4), and ortho to the methyl group and meta to the carboxylic acid group (C6). The steric hindrance from the adjacent ethyl group might influence the relative rates of substitution at these positions.
Common EAS reactions include nitration, halogenation, and sulfonation. For example, nitration of 3-methylbenzoic acid with a mixture of nitric acid and sulfuric acid yields a mixture of nitro-substituted products, demonstrating the influence of the activating methyl group and the deactivating carboxylic acid group on the regioselectivity. researchgate.netgoogle.com Similarly, bromination of substituted benzoic acids can be achieved using bromine in the presence of a Lewis acid catalyst or under other specific conditions. orgsyn.orggoogle.comgoogle.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-2-ethyl-5-methylbenzoic acid and 6-Nitro-2-ethyl-5-methylbenzoic acid |
| Bromination | Br⁺ | 4-Bromo-2-ethyl-5-methylbenzoic acid and 6-Bromo-2-ethyl-5-methylbenzoic acid |
| Sulfonation | SO₃ | 2-Ethyl-5-methyl-4-sulfobenzoic acid and 2-Ethyl-5-methyl-6-sulfobenzoic acid |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, SNAr does not readily occur on typical aryl halides. chemistrysteps.com For the reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com
In the case of halogenated derivatives of this compound (e.g., 2-bromo-5-ethyl-4-nitrobenzoic acid), a nucleophile could replace the bromine. The presence of the nitro group para to the bromine is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance. Without such activating groups, the addition-elimination SNAr reaction is highly disfavored. youtube.com
An alternative mechanism, the elimination-addition (benzyne) mechanism, can occur under forcing conditions with a very strong base, such as sodium amide (NaNH₂). This pathway does not require activation by EWGs. The base first abstracts a proton ortho to the leaving group, which is then eliminated to form a highly reactive benzyne intermediate. The nucleophile then attacks either carbon of the strained triple bond, leading to a mixture of products. chemistrysteps.comkhanacademy.org
| Mechanism | Substrate Requirement | Conditions | Key Intermediate | Reference(s) |
| Addition-Elimination (SNAr) | Halogenated ring with strong EWG ortho/para to halide | Strong nucleophile (e.g., -OH, -OR) | Meisenheimer Complex | chemistrysteps.comyoutube.com |
| Elimination-Addition | Halogenated ring (no EWG required) | Very strong base (e.g., NaNH₂) | Benzyne | chemistrysteps.comkhanacademy.org |
Oxidation of Alkyl Side Chains on the Aromatic Ring
Alkyl groups attached to an aromatic ring are susceptible to oxidation at the benzylic position. Strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains to carboxylic acid groups, provided the benzylic carbon has at least one hydrogen atom. mt.com
For this compound, both the ethyl and the methyl groups have benzylic hydrogens. Therefore, treatment with a strong oxidizing agent would convert both alkyl chains into carboxylic acid groups. The ethyl group would be oxidized to a carboxyl group, and the methyl group would also be oxidized to a carboxyl group. The final product would be a benzene-tricarboxylic acid. The length of the alkyl chain is irrelevant; as long as a benzylic hydrogen is present, the entire chain is cleaved and oxidized to a -COOH group.
| Starting Material | Reagents | Product | Reference(s) |
| This compound | Hot aq. KMnO₄ or H₂CrO₄ | Benzene-1,2,4-tricarboxylic acid | mt.com |
Synthesis and Advanced Characterization of 2 Ethyl 5 Methylbenzoic Acid Derivatives and Analogues
Ester Derivatives (e.g., Ethyl 2-Ethyl-5-methylbenzoate)
Esterification of 2-ethyl-5-methylbenzoic acid is a primary method for derivatization, modifying the compound's polarity and reactivity. The most common method for synthesizing these esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.comwikipedia.org This equilibrium-driven reaction typically requires heating under reflux, and the removal of water as it forms to drive the reaction towards the product. quora.com
For example, the synthesis of Ethyl 2-ethyl-5-methylbenzoate would involve heating this compound with an excess of ethanol (B145695) and a catalytic amount of concentrated sulfuric acid. Alternative methods, such as reacting the corresponding acyl chloride with an alcohol, can also be employed, often proceeding under milder conditions.
The Fischer esterification method is broadly applicable, allowing for the synthesis of a wide range of ester derivatives by simply varying the alcohol reactant. wikipedia.org This enables the introduction of diverse alkyl (e.g., methyl, propyl, butyl) and aryl (e.g., phenyl, benzyl) moieties, each conferring distinct physical and chemical properties to the resulting ester.
Methyl Esters : Synthesized using methanol, these are often the simplest derivatives, useful for subsequent reactions or for analysis by gas chromatography due to their volatility. The synthesis of various methyl benzoates using solid acid catalysts has been explored, offering a recoverable and environmentally friendlier alternative to mineral acids. mdpi.com
Long-chain Alkyl Esters : Using alcohols like butanol or octanol (B41247) results in more lipophilic esters.
Aryl Esters : Phenols can be used as the alcohol component, typically by reacting the acyl chloride of this compound with the desired phenol, to create aryl esters.
This diversification is crucial for applications where properties like solubility, boiling point, and steric hindrance need to be finely tuned.
The successful formation of ester derivatives is confirmed through various spectroscopic techniques. Each method provides characteristic signals that identify the key functional groups of the molecule. The data for analogous compounds like methyl 2-ethylbenzoate and ethyl 2-methylbenzoate (B1238997) can be used to predict the expected spectra. nih.govnist.gov
Table 1: Predicted Spectroscopic Data for Ethyl 2-Ethyl-5-methylbenzoate
| Technique | Characteristic Signature |
| ¹H NMR | Signals for the ethyl ester group (a quartet around 4.1-4.4 ppm for -OCH₂- and a triplet around 1.2-1.4 ppm for -OCH₂CH₃ ). Signals for the aromatic protons, the ethyl group on the ring (a quartet around 2.6-2.8 ppm and a triplet around 1.1-1.3 ppm), and the methyl group on the ring (a singlet around 2.3-2.4 ppm). |
| ¹³C NMR | A carbonyl carbon signal for the ester group typically appears in the 165-175 ppm range. Signals corresponding to the carbons of the aromatic ring and the various alkyl groups will also be present. |
| IR Spectroscopy | A strong C=O (carbonyl) stretching band is characteristic of the ester group and appears in the region of 1700-1750 cm⁻¹. A C-O stretching band can also be observed around 1100-1300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the mass of the ester will be observed. Common fragmentation patterns for benzoate (B1203000) esters include the loss of the alkoxy group (-OR) and the formation of a benzoyl cation. For methyl 2-ethylbenzoate, a top peak at m/z 132 is observed. nih.gov |
Amide and Anhydride Derivatives
Beyond esters, the carboxylic acid functionality can be converted into other important derivatives such as amides and anhydrides. These transformations typically proceed via an activated carboxylic acid species, most commonly an acyl chloride. wikipedia.org
To synthesize 2-Ethyl-5-methylbenzamide , this compound is first converted to 2-ethyl-5-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to yield the corresponding unsubstituted, N-substituted, or N,N-disubstituted amide. PubChem contains entries for related structures such as N-ethyl-2-methylbenzamide and 2-ethyl-N,5-dimethylbenzamide. nih.govnih.gov
Symmetric anhydrides , such as 2-Ethyl-5-methylbenzoic anhydride , are typically formed by reacting the acyl chloride with a carboxylate salt (e.g., sodium 2-ethyl-5-methylbenzoate). wikipedia.org Alternatively, dehydration of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide can also yield the anhydride. wikipedia.org
These derivatives have distinct spectroscopic signatures. Amides show a characteristic C=O stretch in their IR spectra (typically 1630-1690 cm⁻¹) and, if N-H bonds are present, N-H stretching bands around 3100-3500 cm⁻¹. Anhydrides are characterized by two C=O stretching bands in their IR spectra, usually found between 1740-1850 cm⁻¹.
Halogenated Derivatives (e.g., Bromo-, Iodo-2-Ethyl-5-methylbenzoic Acid)
Halogenation of the aromatic ring of this compound introduces a reactive handle that is invaluable for building more complex molecules, particularly through cross-coupling reactions.
The introduction of a halogen (e.g., bromine or iodine) onto the benzene (B151609) ring is an electrophilic aromatic substitution reaction. The existing ethyl and methyl groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The outcome of the halogenation is therefore dependent on the interplay of these directing effects and the reaction conditions.
Bromination : Direct bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or in an acidic medium like sulfuric acid. The position of bromination will be influenced by the steric hindrance of the ethyl group and the electronic directing effects of all three substituents. Studies on related toluic acids show that mixtures of isomers can be formed, and achieving high regioselectivity can be challenging. google.com
Iodination : Direct iodination is often accomplished using iodine in the presence of an oxidizing agent, such as periodic acid, sodium periodate (B1199274), or nitric acid, to generate the electrophilic iodine species in situ. google.com For 2-methylbenzoic acid, iodination using iodine and sodium periodate in the presence of a microporous compound catalyst has been shown to produce 5-iodo-2-methylbenzoic acid with good yield and purity. google.com A similar regioselectivity would be expected for this compound, potentially leading to 4-iodo-2-ethyl-5-methylbenzoic acid. Another common route to iodo-aromatic compounds is through the Sandmeyer reaction, starting from an amino-substituted precursor. prepchem.com
Halogenated derivatives of this compound are highly useful synthetic intermediates. The carbon-halogen bond can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
A primary application is in metal-catalyzed cross-coupling reactions . For instance, an iodo- or bromo- derivative can be coupled with boronic acids or their esters in the Suzuki-Miyaura reaction to form biaryl compounds. Similarly, they can be used in Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) reactions. These methods are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the carboxylic acid group provides an additional site for modification, allowing these halogenated building blocks to be incorporated into larger molecules through ester or amide linkages before or after the cross-coupling step.
Amino and Substituted Amino Derivatives
The introduction of amino and substituted amino groups onto the benzoic acid framework is a key strategy for modifying its chemical properties. While direct synthesis pathways for amino derivatives of this compound are not extensively detailed in readily available literature, the synthesis of the closely related 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid) provides a model for these transformations. nist.govbiosynth.comsigmaaldrich.com A common industrial route for similar compounds involves the nitration of a toluene (B28343) derivative, followed by reduction of the nitro group to an amine, and subsequent carboxylation. google.com For instance, 2-amino-3-methyl-5-chlorobenzoic acid can be prepared from m-toluic acid through a sequence of nitration, hydrogenation reduction, and chlorination. google.com
The amino group can be further modified to create a wide range of substituted derivatives. A primary example is the esterification of the carboxylic acid, leading to compounds like ethyl 2-amino-5-methylbenzoate. nih.gov More complex structures can be synthesized, such as (S)-ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] nist.govnih.govdiazepin-2-ylamino)benzoate, which is formed through a multi-step process involving condensation and subsequent cyclization facilitated by a transition metal chloride like FeCl3. mdpi.com Palladium-catalyzed cross-coupling reactions are also employed to introduce diverse functionalities onto bromo-substituted precursors, yielding a broad array of substituted amino derivatives. nih.gov
Table 1: Properties of Selected Amino-Substituted Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 177 | biosynth.comsigmaaldrich.com |
| Ethyl 2-amino-5-methylbenzoate | C₁₀H₁₃NO₂ | 179.22 | Not Available | nih.gov |
| 2-Amino-5-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | 185.61 | 238-243 | google.com |
Alkoxy and Aryloxy Ether Derivatives
Alkoxy and aryloxy ethers of substituted benzoic acids are synthesized to alter properties such as solubility and chelating ability. A well-documented example is the synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). nist.govnih.gov This transformation highlights a general and effective method for preparing alkoxy derivatives.
The preferred synthetic route involves a two-step process to avoid the difficult separation of intermediate products. nist.govnih.gov First, the starting material, p-cresotinic acid, is converted to its ethyl ester, ethyl 2-hydroxy-5-methylbenzoate, through esterification with absolute ethanol using a catalytic amount of sulfuric acid. nist.govnih.gov In the second step, the phenolic hydroxyl group of the ester is alkylated to form an ether. This is achieved by reacting the ethyl ester with propyl iodide in the presence of a base, such as silver oxide, to yield ethyl 2-propoxy-5-methylbenzoate. nih.gov Finally, the ester is hydrolyzed using a potassium hydroxide (B78521) solution to yield the desired product, 2-propoxy-5-methylbenzoic acid. nist.govnih.gov The structure of the final product and intermediates can be confirmed using infrared spectroscopy, which shows characteristic absorption bands for hydroxyl, carbonyl, and ether functional groups. nist.govnih.gov
Table 2: Synthesis and Properties of 2-Propoxy-5-methylbenzoic Acid and Intermediates
| Compound | Synthesis Step | Yield (%) | Boiling Point (°C) | Refractive Index (n_D) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-hydroxy-5-methylbenzoate | Esterification of p-cresotinic acid | 70 | 235 | 1.5190 (at 25°C) | nih.gov |
| Ethyl 2-propoxy-5-methylbenzoate | Propylation of ethyl ester | 78 | 133 (at 6 mm Hg) | 1.5033 (at 27°C) | nih.gov |
| 2-Propoxy-5-methylbenzoic acid | Hydrolysis of propoxy ester | 78-79 | 257 | 1.527 (at 27°C) | nist.govnih.gov |
Other Complex Hybrid Structures (e.g., Triazole-substituted benzoic acids)
The integration of this compound into more complex molecular architectures, particularly those containing heterocyclic rings like triazoles, can lead to novel compounds with unique properties. While specific examples starting directly with this compound are not prevalent, established synthetic methodologies for analogous structures demonstrate the feasibility of creating such hybrids.
A powerful technique for forming 1,2,3-triazole rings is the 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry". ajgreenchem.com This method typically involves the reaction of an azide (B81097) with a terminal alkyne, catalyzed by copper(I). To create a triazole-substituted benzoic acid, one of the reacting partners would need to be a derivative of the benzoic acid. For example, an alkyne-functionalized benzoic acid ester could be reacted with various substituted phenyl azides to generate a library of triazole-hybrid molecules. ajgreenchem.com
Another major class, the 1,2,4-triazoles, can be synthesized through different routes. For instance, complex thiazolo[3,2-b] nist.govnih.govnih.govtriazole derivatives can be prepared via a three-component reaction between a 3-substituted-4-amino-5-mercapto-1,2,4-triazole, chloroacetic acid, and an aromatic aldehyde. nih.gov Furthermore, benzo nih.govmdpi.comthiazolo[2,3-c] nist.govnih.govnih.govtriazole structures can be formed through oxidative cyclization of thiol-containing triazolium salts. nih.gov Salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid have also been synthesized, demonstrating a direct linkage between a benzoic acid and a triazole derivative through an imine bridge. researchgate.net These varied synthetic strategies offer a versatile toolkit for incorporating the this compound scaffold into complex, multi-ring systems.
Advanced Analytical and Spectroscopic Characterization of 2 Ethyl 5 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Assignments and Structural Correlations
The ¹H NMR spectrum of 2-Ethyl-5-methylbenzoic acid is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. The specific chemical shifts and splitting patterns of these aromatic protons are influenced by the positions of the ethyl and methyl substituents. The proton on the carbon between the carboxyl and ethyl groups (H-6) would likely be the most deshielded of the aromatic protons.
The protons of the ethyl group will present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl group attached to an unsaturated system. The methylene quartet is anticipated to be in the range of 2.6-2.8 ppm, while the methyl triplet will be further upfield, around 1.2-1.4 ppm. The methyl group directly attached to the benzene ring will appear as a singlet in the range of 2.3-2.5 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 170-180 ppm. The aromatic carbons will resonate in the region of 120-145 ppm. The carbons bearing the substituents (C-1, C-2, and C-5) will have distinct chemical shifts compared to the unsubstituted aromatic carbons. The carbon of the ethyl group's methylene unit is expected around 25-30 ppm, while its methyl carbon will be around 15 ppm. The carbon of the methyl group attached to the ring is predicted to be in the 20-25 ppm range.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| COOH | >10.0 | broad singlet |
| Ar-H | 7.0 - 8.0 | multiplet |
| -CH₂- (Ethyl) | 2.6 - 2.8 | quartet |
| -CH₃ (Ring) | 2.3 - 2.5 | singlet |
| -CH₃ (Ethyl) | 1.2 - 1.4 | triplet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 170 - 180 |
| Ar-C (Substituted) | 130 - 145 |
| Ar-C (Unsubstituted) | 120 - 130 |
| -CH₂- (Ethyl) | 25 - 30 |
| -CH₃ (Ring) | 20 - 25 |
| -CH₃ (Ethyl) | ~15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Regiochemistry and Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the regiochemistry of the substituents on the benzene ring, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. Correlations between the aromatic protons would help in assigning their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the singlet of the ring's methyl protons and its corresponding carbon signal, as well as correlations for the ethyl group's protons and carbons, and the aromatic protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity of the substituents to the aromatic ring. For instance, correlations would be expected between the methylene protons of the ethyl group and the aromatic carbons C-1, C-2, and C-3. Similarly, the protons of the ring's methyl group would show correlations to carbons C-4, C-5, and C-6. The acidic proton of the carboxyl group would likely show a correlation to the carbonyl carbon and the aromatic carbon C-1.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak typically found between 1680 and 1710 cm⁻¹.
The presence of the aromatic ring will be indicated by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range. The C-H bending vibrations of the ethyl and methyl groups are expected in the 1465-1370 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H bend (Aliphatic) | 1370 - 1465 | Medium |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |
| O-H bend (Carboxylic acid) | 920 - 950 | Medium, Broad |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong signals. The symmetric stretching of the C-C bonds within the aromatic ring would also be prominent. The C-H stretching vibrations of the aromatic and aliphatic groups will also be observable. The C=O stretching vibration of the carboxylic acid, while strong in the IR, will likely be a weaker band in the Raman spectrum.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3050 - 3080 | Strong |
| C-H stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=C stretch (Aromatic ring) | 1580 - 1620 | Very Strong |
| C=O stretch (Carboxylic acid) | 1640 - 1680 | Medium |
| Ring breathing mode | ~1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₂O₂), the molecular weight is 164.20 g/mol .
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 147 | [M - OH]⁺ |
| 135 | [M - C₂H₅]⁺ |
| 119 | [M - COOH]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. bioanalysis-zone.comnih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the exact mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com
For this compound, the molecular formula is C10H12O2. The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides definitive confirmation of the molecular formula. enovatia.com
Table 1: Theoretical vs. Experimental Mass for C10H12O2
| Parameter | Value |
|---|---|
| Molecular Formula | C10H12O2 |
| Theoretical Monoisotopic Mass | 164.08373 Da |
| Expected Ion (Negative ESI) [M-H]⁻ | 163.07645 Da |
| Expected Ion (Positive ESI) [M+H]⁺ | 165.09101 Da |
This interactive table outlines the expected high-resolution mass values for this compound and its common ions.
HRMS analysis of substituted benzoic acids has been shown to be effective for their identification. nih.govacs.orgurl.edu The technique's ability to provide exact mass data is crucial for distinguishing between isomeric compounds and for identifying unknown impurities or metabolites in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, a derivatization step, such as conversion to a more volatile trimethylsilyl (TMS) ester, is often employed to improve chromatographic performance. nih.gov
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization, EI) and separates the resulting ions based on their m/z ratio.
The resulting mass spectrum provides a molecular fingerprint. For benzoic acid derivatives, the fragmentation pattern is highly informative. nist.gov Key fragments for benzoic acid itself include the molecular ion peak [M]⁺ at m/z 122, the base peak [M-OH]⁺ at m/z 105, and a characteristic peak for the phenyl group at m/z 77. docbrown.info For this compound ([M]⁺ at m/z 164), analogous fragmentation patterns, including losses of the carboxylic group and fragments from the alkyl substituents, would be expected, providing structural confirmation. chegg.com The technique is also invaluable for assessing purity by detecting and identifying any volatile impurities present in a sample. researchgate.net
Table 2: Representative GC-MS Data for a Substituted Benzoic Acid Derivative
| Parameter | Description |
|---|---|
| Gas Chromatography | |
| Column | DB-5 (or equivalent) capillary column |
| Injection Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 amu |
| Expected Fragments (Hypothetical) | m/z (relative abundance) |
| Molecular Ion [M]⁺ | 164 (Moderate) |
| [M-CH3]⁺ | 149 (Low) |
| [M-C2H5]⁺ | 135 (Moderate) |
| [M-COOH]⁺ | 119 (High) |
This interactive table presents typical parameters and hypothetical fragmentation data for the GC-MS analysis of a compound like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally fragile, making it highly suitable for carboxylic acids without the need for derivatization. koreascience.krresearchgate.net
The separation is achieved using high-performance liquid chromatography (HPLC), typically with a reversed-phase column (e.g., C18). The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to ensure the analyte is in a consistent protonation state. vu.edu.aurrml.ro
After separation, the eluent is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI). For carboxylic acids, ESI in negative ion mode is highly effective, as the acidic proton is readily lost to form the deprotonated molecule [M-H]⁻. koreascience.krnih.gov This ion is then detected by the mass analyzer. LC-MS/MS, which involves further fragmentation of the [M-H]⁻ ion, can provide additional structural information and is used for highly selective and sensitive quantification. rrml.ro
Table 3: Typical LC-MS Parameters for Benzoic Acid Analysis
| Parameter | Description |
|---|---|
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detected Ion | [M-H]⁻ (m/z 163.076) |
This interactive table details common experimental conditions for the LC-MS analysis of substituted benzoic acids.
X-ray Diffraction (XRD)
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. units.it It provides definitive information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding, which are crucial for understanding the supramolecular structure. iaea.orgresearchgate.net
Table 4: Representative Crystallographic Data for a Substituted Benzoic Acid
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 5.5, c = 12.1 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 105.5, γ = 90 |
| Z | Number of molecules per unit cell | 4 |
This interactive table shows the kind of crystallographic parameters determined from a single-crystal X-ray diffraction experiment, using hypothetical but representative values for a benzoic acid derivative.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. units.it Instead of a single crystal, a fine powder of the material is analyzed, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the specific crystalline phase of the compound. researchgate.net
PXRD is essential for:
Phase Identification: Comparing the experimental pattern to a database or a simulated pattern from single-crystal data confirms the identity of the crystalline solid. americanpharmaceuticalreview.com
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is critical in pharmaceutical and materials science, as polymorphs can have different physical properties. nih.gov
Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.
The pattern is typically plotted as intensity versus the diffraction angle, 2θ. The positions (2θ values) and relative intensities of the peaks are characteristic of the material's crystal structure. americanpharmaceuticalreview.com
Table 5: Hypothetical Powder X-ray Diffraction Peak List for this compound (Form I)
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 80 |
| 17.1 | 5.18 | 100 |
| 21.5 | 4.13 | 65 |
This interactive table provides a representative list of characteristic peaks that could be used to identify a specific crystalline form of this compound.
Chromatographic Purity and Separation Methods
Assessing the purity of this compound and separating it from related isomers and impurities is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. helixchrom.comusda.gov
A typical method involves reversed-phase HPLC with UV detection. The compound is separated on a C18 column using an acidified water/acetonitrile or water/methanol mobile phase. ekb.eg The UV detector is set to a wavelength where the aromatic ring absorbs strongly (typically around 230-270 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The separation of positional isomers of substituted benzoic acids can be challenging due to their similar physical properties. waters.comsemanticscholar.org Specialized chromatographic conditions, such as different mobile phase modifiers or column chemistries, may be required to achieve baseline resolution between isomers like this compound, 5-ethyl-2-methylbenzoic acid, and others. doi.org Method development often focuses on optimizing factors like mobile phase pH and organic solvent composition to exploit subtle differences in the isomers' polarity and pKa values. doi.org
Table 6: Compounds Mentioned in the Article
| Compound Name | Molecular Formula |
|---|---|
| This compound | C10H12O2 |
| 5-Ethyl-2-methylbenzoic acid | C10H12O2 |
| Benzoic acid | C7H6O2 |
| Acetonitrile | C2H3N |
| Methanol | CH4O |
High Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of this compound. This method offers high resolution and sensitivity, making it ideal for separating the target compound from impurities, starting materials, and byproducts. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture.
The quantitative determination of this compound relies on the principle that the peak area of the analyte is directly proportional to its concentration. A calibration curve is typically constructed by injecting standards of known concentrations. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Method parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve the best separation efficiency, peak shape, and analysis time. The mobile phase often consists of an aqueous component (like water with an acid modifier such as phosphoric or acetic acid to control ionization) and an organic solvent (such as acetonitrile or methanol). iaea.orgiaea.orgchemeo.com Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light, typically monitored at wavelengths of 254 nm or 280 nm. chemeo.com For more definitive identification, HPLC can be coupled with a mass spectrometer (HPLC-MS).
Below are typical parameters for an RP-HPLC method for analyzing this compound.
Table 1: Representative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., Luna C-18), 5 µm, 15 cm x 4.6 mm chemeo.com |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) iaea.org |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL chemeo.com |
| Column Temperature | 40 °C chemeo.com |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm chemeo.com |
| Typical Retention Time | 4-6 minutes (highly dependent on exact conditions) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. nist.govchemeo.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. nih.gov
In a typical application, such as the esterification of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. The plate, commonly coated with silica gel (a polar stationary phase), is then developed in a chamber containing a suitable mobile phase, which is typically a mixture of nonpolar and polar organic solvents. nist.govnih.gov For separating benzoic acid derivatives, a mobile phase like a toluene (B28343)/ethanol (B145695) mixture can be effective. nih.gov
After development, the plate is dried and visualized, usually under UV light at 254 nm, where the aromatic rings of the compounds appear as dark spots. nist.govnih.gov The starting acid and the product ester will have different polarities and thus different retention factors (Rƒ values). The less polar ester product will travel further up the plate (higher Rƒ) than the more polar carboxylic acid starting material. By comparing the spots of the reaction mixture with spots of the pure starting material and product, one can visually track the reaction's progression until the starting material spot has disappeared. nih.gov
Table 2: Hypothetical TLC Monitoring of an Esterification Reaction
| Compound | Rƒ Value (Toluene/Ethanol 9:1) | Observation |
|---|---|---|
| This compound (Start) | 0.35 | Spot diminishes over time |
| Ethyl 2-ethyl-5-methylbenzoate (Product) | 0.70 | Spot appears and intensifies over time |
| Reaction Mixture (Co-spot) | 0.35 and 0.70 | Two spots visible during the reaction |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. nih.govnih.gov While this compound itself has limited volatility, GC is highly suitable for the analysis of more volatile derivatives or potential byproducts from its reactions. For instance, if the acid is converted into its methyl or ethyl ester, GC can be used to assess the purity of the volatile ester product. chemspider.com Furthermore, GC is the method of choice for identifying and quantifying volatile organic compounds that may arise from side reactions such as decarboxylation at high temperatures.
The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase (e.g., SE-30) that separates components based on their boiling points and interactions with the phase. chemspider.com Compounds are then detected as they exit the column, commonly by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of the volatile products. nih.govchemspider.com
A hypothetical scenario involves heating this compound and analyzing the headspace for volatile degradation products. GC-MS would be ideal for separating and identifying potential products like 1-ethyl-4-methylbenzene, which would result from decarboxylation.
Table 3: Hypothetical GC-MS Analysis of Volatile Byproducts
| Compound | Retention Time (min) | Method of Identification |
|---|---|---|
| 1-Ethyl-4-methylbenzene | 5.8 | Mass Spectrum Fragmentation Pattern |
| Unreacted Ethyl Benzoate (B1203000) (Esterification byproduct) | 8.2 | Mass Spectrum and comparison to standard nist.gov |
| Solvent Impurity (e.g., Toluene) | 4.3 | Mass Spectrum and comparison to standard |
Thermochemical and Calorimetric Analysis
Thermochemical and calorimetric analyses provide fundamental data on the energetic properties of this compound. These studies are crucial for understanding its stability, reaction energetics, and phase behavior. Key parameters determined include the enthalpy of combustion, enthalpy of formation, and heat capacity.
The standard molar enthalpy of combustion (Δc H°) is a critical value, typically determined with high precision using bomb calorimetry. libretexts.orgnist.gov In this technique, a weighed sample is completely burned in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion reaction causes a temperature rise in the surrounding water bath, from which the enthalpy of combustion can be calculated. libretexts.org Benzoic acid itself is a common standard for calibrating calorimeters due to its well-defined heat of combustion. nist.gov
From the experimental enthalpy of combustion, the standard molar enthalpy of formation (Δf H°) can be calculated using Hess's law. The enthalpy of formation provides insight into the thermodynamic stability of the molecule. Other techniques, such as Differential Scanning Calorimetry (DSC), are used to measure heat capacity and the enthalpies of phase transitions, such as fusion (melting). nih.gov
Table 4: Representative Thermochemical Data for Related Benzoic Acids
| Property | Compound | Value (kJ/mol) | Technique |
|---|---|---|---|
| Enthalpy of Combustion (Δc H°solid) | Benzoic Acid | -3226.9 nist.gov | Bomb Calorimetry libretexts.org |
| Enthalpy of Combustion (Δc H°solid) | 2-Methylbenzoic Acid | -3864.0 nist.gov | Bomb Calorimetry |
| Enthalpy of Formation (Δf H°solid) | Benzoic Acid | -385.2 | Calculation from Δc H° |
| Enthalpy of Formation (Δf H°solid) | 2-Methylbenzoic Acid | -426.9 nist.gov | Calculation from Δc H° |
Computational and Theoretical Investigations of 2 Ethyl 5 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to compute the properties of molecules. These methods can predict molecular structure, reactivity, and various spectroscopic properties, offering a valuable complement to experimental data.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a predominant computational method in quantum chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 2-Ethyl-5-methylbenzoic acid would focus on its optimized geometry, electronic properties, and vibrational modes.
The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this process would determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.
A crucial aspect of this analysis is the conformational landscape, which arises from the rotation around single bonds. Key rotational points in this compound include the orientation of the carboxylic acid group relative to the benzene (B151609) ring, as well as the rotations of the ethyl and methyl groups. Conformational analysis would identify different local energy minima (conformers) and the transition states that connect them, revealing the molecule's flexibility and the relative stability of its various shapes. Studies on similar substituted benzoic acids have shown that the orientation of the carboxylic acid group can be influenced by intramolecular hydrogen bonding and steric hindrance from adjacent substituents.
Understanding the electronic structure of this compound is key to predicting its reactivity. DFT is an excellent tool for this purpose.
HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the carboxylic acid group.
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of electron density on each atom. This reveals the partial charges on atoms, identifying which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the oxygen atoms of the carboxylic acid group, highlighting them as sites for hydrogen bonding and interaction with electrophiles.
| Electronic Property | Significance for this compound |
| HOMO Energy | Indicates the energy required to remove an electron; relates to ionization potential. |
| LUMO Energy | Indicates the energy released when an electron is added; relates to electron affinity. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| MEP Negative Regions | Likely located on the carboxyl oxygen atoms, indicating sites for electrophilic attack. |
| MEP Positive Regions | Likely located on the acidic hydrogen of the carboxyl group, indicating a site for nucleophilic attack. |
Note: The table describes the general significance of these properties as they would apply to this compound based on established theoretical principles.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.
This theoretical spectrum serves as a powerful tool for interpreting experimental data. Each calculated vibrational mode can be animated to visualize the specific atomic motions involved (e.g., C=O stretching, O-H bending, ring deformations). Comparing the calculated frequencies with an experimental IR or Raman spectrum allows for a detailed and accurate assignment of the observed spectral bands. Theoretical calculations on related benzoic acid derivatives have shown excellent agreement with experimental spectra, confirming the reliability of this approach.
Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. DFT can be used to compute properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which quantify the NLO response of a molecule. A high hyperpolarizability value suggests a strong NLO response. This property is often associated with molecules that have significant charge transfer characteristics. For this compound, the presence of the electron-withdrawing carboxylic acid group and the electron-donating alkyl groups on the aromatic ring could lead to intramolecular charge transfer, making the prediction of its NLO properties a subject of interest.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other quantum chemical methods can also be employed to study electronic properties.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. While often more computationally demanding than DFT, they can provide very high accuracy for certain properties and serve as a benchmark for other methods. An ab initio calculation of this compound's electronic properties would provide a rigorous theoretical description of its behavior.
Semi-Empirical Methods: These methods are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify some of the complex calculations. While less accurate, they are useful for quickly screening large molecules or exploring complex potential energy surfaces. They could be applied to this compound for preliminary conformational searches before refining the results with more accurate methods.
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this computational technique can be applied to predict its behavior in various environments, particularly concerning self-assembly and intermolecular interactions. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes that govern molecular systems.
For this compound, MD simulations could be particularly insightful in studying its self-assembly in different solvents. The molecule possesses both a hydrophilic carboxylic acid group and a hydrophobic aromatic ring with alkyl substituents. This amphiphilic nature suggests a propensity for forming organized structures. In nonpolar solvents, it is expected that the primary interaction driving self-assembly would be hydrogen bonding between the carboxylic acid moieties, leading to the formation of cyclic dimers. In aqueous solutions, hydrophobic interactions would likely play a more significant role, with the ethyl and methyl groups driving the aggregation of the aromatic rings to minimize contact with water, while the carboxylic acid groups interact with the solvent.
MD simulations could elucidate the stability and structure of these aggregates. Key parameters that could be investigated include the radial distribution functions to understand the spatial arrangement of molecules, and the potential mean force to calculate the free energy changes associated with association and dissociation of the aggregates. The presence of the ortho-ethyl group would introduce significant steric hindrance, which could influence the geometry of the hydrogen-bonded dimers and the packing of the molecules in larger assemblies. Simulations could predict whether this steric bulk favors the formation of linear chains over more compact structures.
Prediction of Chemical Reactivity and Regioselectivity
The chemical reactivity and regioselectivity of this compound, particularly in electrophilic aromatic substitution reactions, can be predicted based on the electronic effects of its substituents. The benzene ring is substituted with three groups: a carboxylic acid (-COOH), an ethyl group (-CH₂CH₃), and a methyl group (-CH₃).
Carboxylic Acid Group (-COOH): This group is strongly deactivating and meta-directing due to its electron-withdrawing inductive (-I) and resonance (-R) effects. It pulls electron density from the aromatic ring, making it less susceptible to electrophilic attack.
Alkyl Groups (-CH₂CH₃ and -CH₃): Both the ethyl and methyl groups are activating and ortho-, para-directing. They donate electron density to the ring through a combination of the inductive effect (+I) and hyperconjugation.
The regioselectivity of an incoming electrophile will be determined by the interplay of these competing effects. The positions on the ring (numbered starting from the carboxyl group as C1) are:
Position 3: Meta to the -COOH group, ortho to the -CH₂CH₃ group, and para to the -CH₃ group.
Position 4: Para to the -CH₂CH₃ group and meta to the -CH₃ group.
Position 6: Ortho to the -COOH and -CH₂CH₃ groups.
The activating alkyl groups will direct incoming electrophiles to positions 3, 4, and 6. However, the deactivating carboxylic acid group will direct to position 5 (which is already substituted) and position 3. Position 6 is sterically hindered by the adjacent ethyl and carboxylic acid groups, making it the least likely site for substitution. Position 4 is para to the ethyl group and meta to the methyl group, receiving activating influences. Position 3 is ortho to the ethyl group and para to the methyl group, also strongly activated.
Therefore, electrophilic substitution is most likely to occur at positions 3 and 4. The precise outcome would depend on the reaction conditions and the nature of the electrophile, but computational methods like calculating the Fukui function or mapping the electrostatic potential could provide a more quantitative prediction of the most reactive sites.
Molecular Docking and Binding Mode Analysis
In a hypothetical scenario where this compound is docked into the active site of an enzyme, its binding mode would be governed by a combination of interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl and hydroxyl oxygens). It would likely form strong hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, histidine, arginine, or lysine (B10760008).
Hydrophobic Interactions: The aromatic ring and the ethyl and methyl substituents provide a significant hydrophobic surface. These regions would likely interact favorably with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the active site through van der Waals forces.
Ionic Interactions: If the pH of the environment is above the pKa of the carboxylic acid, it will be deprotonated to form a carboxylate anion. This anion could then form strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine.
The ortho-ethyl group would play a crucial role in the binding orientation due to its steric bulk. It could either fit into a specifically shaped hydrophobic pocket, contributing to binding affinity and selectivity, or it could cause steric clashes that prevent an otherwise favorable binding mode. A hypothetical molecular docking simulation would calculate a binding energy score, which estimates the binding affinity. The results could be visualized to analyze the specific interactions and distances between the ligand and the protein residues.
Table 1: Hypothetical Interaction Data from a Molecular Docking Simulation
| Interacting Residue | Interaction Type | Distance (Å) | Predicted Energy Contribution (kcal/mol) |
|---|---|---|---|
| Arginine (ARG) | Ionic / H-Bond | 2.8 | -5.2 |
| Serine (SER) | Hydrogen Bond | 3.1 | -3.5 |
| Leucine (LEU) | Hydrophobic | 3.9 | -1.8 |
| Phenylalanine (PHE) | Hydrophobic (π-π) | 4.5 | -1.5 |
Applications of 2 Ethyl 5 Methylbenzoic Acid and Its Derivatives in Non Prohibited Research Areas
Organic Synthesis Intermediates and Building Blocks
Substituted benzoic acids are fundamental reagents and intermediates in organic chemistry. The carboxylic acid group, along with substituents on the aromatic ring, provides reactive sites for a multitude of chemical transformations.
Synthesis of Complex Organic Molecules
Derivatives of the methylbenzoic acid structure are crucial starting materials for building more complex molecular architectures. The strategic placement of functional groups on the benzene (B151609) ring enables chemists to construct intricate frameworks for pharmaceuticals and other specialized compounds. For instance, related compounds such as 2-amino-5-methylbenzoic acid are utilized in solution-phase peptide synthesis, highlighting the role of this structural motif in creating biologically relevant molecules.
The conversion of one functional group to another on the benzoic acid ring is a common strategy. A notable example is the synthesis of 2-iodo-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid. This transformation, achieved through a diazotization reaction followed by treatment with potassium iodide, demonstrates how a simple amino-substituted benzoic acid can be converted into a versatile iodinated intermediate, which can then participate in a wide range of carbon-carbon bond-forming reactions.
Table 1: Examples of Synthesis Using Methylbenzoic Acid Derivatives
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, HCl 2. KI | 2-Iodo-5-methylbenzoic acid | 85% |
| 2-Methyl-5-nitro-benzoic acid | Fe/AcOH | 2-Methyl-5-amino-benzoic acid | 92.7% |
This table presents selected synthesis examples where derivatives of methylbenzoic acid serve as key intermediates.
Precursors for Specialty Chemicals and Fine Chemicals
The benzoic acid framework is a key component in the synthesis of numerous specialty and fine chemicals. These are low-volume, high-value products with specific functions in various industries. For example, 5-hydroxy-2-methylbenzoic acid is a critical intermediate for synthesizing active pharmaceutical ingredients (APIs), dyes, and pigments. Its structure serves as a versatile building block for creating complex organic molecules.
Fluoro- and chloro-substituted benzoic acid derivatives are particularly important as precursors for agrochemical and pharmaceutical products. researchgate.net The synthesis of esters, amides, and other derivatives from a functionalized benzoic acid core is a standard approach to producing novel compounds with desired chemical and biological properties. The reactivity of the carboxylic acid group allows for its conversion into esters, acid chlorides, and amides, which are themselves valuable intermediates for further chemical elaboration.
Materials Science Applications
The rigid structure of the benzene ring combined with the reactive functionality of the carboxylic acid group makes benzoic acid and its derivatives valuable components in the design of advanced materials.
Polymer Additives and Monomers for Advanced Materials
Benzoic acid and its derivatives are used in the polymer industry. Benzoate (B1203000) plasticizers, for instance, are employed as additives in various polymer applications to increase flexibility and durability. velsicol.com Furthermore, benzoic acid can be incorporated into polymer structures. Research has shown that benzoic acid can be segregated within the crystalline cavities of polymers like syndiotactic polystyrene (sPS), where it can exist as isolated molecules rather than aggregates. mdpi.comnih.gov This ability to control the dispersion of additives at a molecular level is crucial for developing advanced materials with tailored properties. mdpi.comnih.gov While 3-hydroxybenzoic acid and 4-hydroxybenzoic acid are noted as polymer building blocks, the fundamental benzoic acid structure is the key component. researchgate.net
Components in Functional Materials (e.g., X-ray contrast, LCD chemicals)
The benzoic acid skeleton is a common feature in molecules designed for specific functions in advanced materials, such as medical imaging and displays.
X-ray Contrast Agents: Iodinated derivatives of benzoic acid are the basis for many X-ray contrast media used in medical imaging. preprints.org The high electron density of iodine atoms effectively attenuates X-rays, improving the visibility of tissues and organs. preprints.org Compounds like 2,3,5-triiodobenzoic acid (TIBA) are classic examples. preprints.org The design of these agents involves attaching multiple iodine atoms to a benzoic acid core, with additional side chains engineered to enhance water solubility and reduce toxicity. preprints.org
Liquid Crystal Display (LCD) Chemicals: The rigid, rod-like shape of certain benzoic acid derivatives makes them suitable for applications in liquid crystals. Molecules that exhibit liquid crystalline properties, or mesophases, are essential for display technologies. The synthesis of liquid crystals often involves connecting a rigid core, which can be based on benzoic acid esters, to flexible terminal alkyl chains. For example, 4-(alkoxy)benzoic acid derivatives are synthesized as important intermediates for materials, including liquid crystals. Research has also focused on synthesizing mesogenic monomers by coupling 4-(4-pentenyloxy)benzoic acid with various hydroquinones to create novel phenylene esters that exhibit a wide nematic liquid crystalline range.
Agrochemical Research (as synthetic intermediates for novel compounds)
In the field of agrochemical research, substituted benzoic acids are valuable intermediates for the synthesis of new pesticides, including herbicides, fungicides, and insecticides. researchgate.net The benzoic acid moiety is present in a number of active compounds, and its derivatives serve as building blocks for creating more complex and potent agrochemicals.
For instance, the synthesis of novel benzamides containing a 1,2,4-oxadiazole ring, which have shown fungicidal and insecticidal activity, often starts from a substituted benzoic acid derivative like 2-chloro-5-iodobenzoic acid. This starting material undergoes a series of reactions, including esterification, cyanation, cyclization, and aminolysis, to yield the final active compound. Similarly, crystalline complexes of 4-hydroxybenzoic acid with known pesticides like pyraclostrobin and epoxiconazole have been developed, indicating the utility of the benzoic acid structure in formulating and delivering agrochemical agents. google.com The ability to modify the substituents on the benzoic acid ring allows researchers to fine-tune the biological activity and physical properties of the resulting agrochemicals.
Dye Chemistry (as synthons or chromophore precursors)
A comprehensive review of scientific literature and patent databases reveals no documented applications of 2-Ethyl-5-methylbenzoic acid or its derivatives as synthons or chromophore precursors in the field of dye chemistry. While various other substituted benzoic acid derivatives are utilized in the synthesis of dyes, particularly azo dyes, there is no specific mention or research available that details the use of this compound for this purpose.
Substituted benzoic acids are a general class of compounds that can be used in the synthesis of a variety of chemical structures, including dyes. For instance, aminobenzoic acids can be diazotized and coupled with other aromatic compounds to form azo dyes. Similarly, hydroxybenzoic acids can act as coupling components in such reactions. The specific substitution pattern on the benzoic acid ring, including the presence of alkyl groups like ethyl and methyl, would influence the electronic properties and, consequently, the color of any potential dye molecule. However, the existing body of research does not provide any examples or data related to the incorporation of the this compound moiety into dye structures.
Further investigation into the synthesis and reactivity of related compounds did not yield any indirect links or potential pathways where this compound might serve as a key intermediate in the creation of chromophores. The research predominantly focuses on benzoic acid derivatives with electron-donating or electron-withdrawing groups that are more traditionally associated with the auxochromic and chromophoric systems of dyes.
Therefore, based on currently available information, the application of this compound in dye chemistry remains an unexplored area of research.
Future Research Directions and Unexplored Avenues for 2 Ethyl 5 Methylbenzoic Acid
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly focusing on environmentally friendly production methods, and the synthesis of 2-Ethyl-5-methylbenzoic acid is no exception. Future research will prioritize the development of sustainable and green synthetic routes to minimize environmental impact.
Key Research Thrusts:
Renewable Starting Materials: Investigating the use of bio-based feedstocks, such as those derived from lignin, as precursors for synthesizing this compound. rsc.orgrsc.org This approach aligns with the principles of a circular economy by transforming biomass into valuable chemicals.
Green Solvents and Catalysts: Replacing traditional hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Research will also focus on employing heterogeneous catalysts that can be easily recovered and reused, reducing waste and improving process efficiency. mdpi.com
Energy-Efficient Processes: Exploring methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating techniques. chemistryjournals.net
Anticipated Outcomes:
Reduced reliance on petrochemicals.
Lower environmental footprint of the manufacturing process.
Increased cost-effectiveness through the use of abundant, renewable resources.
Exploration of Novel Derivatization Strategies for Advanced Materials
The unique molecular structure of this compound makes it a versatile building block for creating new materials with tailored properties. Future research will explore innovative derivatization strategies to synthesize advanced polymers and functional materials.
Potential Applications:
High-Performance Polymers: Incorporating this compound derivatives into polymer chains could enhance thermal stability, mechanical strength, and chemical resistance. nih.govmdpi.com
Functional Materials: Derivatives of benzoic acid have shown promise in applications such as organic solar cells and as components of metal-organic frameworks (MOFs). acs.orgbrieflands.comnih.gov Further modification of the this compound structure could lead to materials with novel electronic, optical, or porous properties.
Research Focus:
Systematic modification of the carboxylic acid group and the aromatic ring to tune the physicochemical properties of the resulting derivatives.
Investigation of polymerization reactions involving this compound-based monomers. researchgate.net
Characterization of the structure-property relationships in these new materials.
Application of Machine Learning and AI in Synthetic Route Design and Optimization
How AI Can Contribute:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of this compound and propose multiple, efficient synthetic routes by working backward from the target molecule. chemcopilot.comsynthiaonline.com This can uncover novel and more efficient pathways that might be overlooked by human chemists. pharmafeatures.com
Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions, such as temperature, pressure, catalyst, and solvent, to maximize yield and minimize byproducts. beilstein-journals.org
Predictive Modeling: By learning from vast datasets of chemical reactions, AI models can predict the outcome of unknown reactions, reducing the need for trial-and-error experimentation. mit.edunih.gov
Future Outlook:
Fully automated synthesis platforms that can design, execute, and optimize the synthesis of this compound and its derivatives with minimal human intervention. pharmafeatures.com
The development of more accurate and interpretable AI models for chemical synthesis.
Investigations into Self-Assembly and Supramolecular Chemistry
The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. Benzoic acid and its derivatives are known to form hydrogen-bonded dimers and other higher-order assemblies. figshare.comacs.org
Areas for Future Study:
Understanding Intermolecular Interactions: Detailed studies of the non-covalent interactions, such as hydrogen bonding and aromatic stacking, that govern the self-assembly of this compound. mdpi.comscholaris.cascispace.com
Controlling Supramolecular Architectures: Investigating how changes to the molecular structure and the surrounding environment (e.g., solvent, temperature) can be used to control the formation of specific supramolecular structures.
Functional Supramolecular Materials: Designing self-assembled materials based on this compound with applications in areas like drug delivery, sensing, and nanotechnology. nih.gov
Design of Novel Catalytic Systems Utilizing this compound Scaffolds
The structural framework of this compound can serve as a scaffold for the design of new catalysts.
Potential Catalytic Applications:
Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to construct MOFs with unique porous structures and catalytic activities. rsc.orgresearchgate.net Such materials could be used in gas storage, separation, and heterogeneous catalysis.
Organocatalysis: Developing bifunctional catalysts where the carboxylic acid group of this compound acts in concert with another functional group to promote chemical reactions. nih.gov
Transition Metal Catalysis: Employing derivatives of this compound as ligands to modify the reactivity and selectivity of transition metal catalysts. rsc.orgmdpi.comresearchgate.net
Research Directions:
Computational modeling to predict the catalytic performance of new designs. researchgate.net
Synthesis and characterization of novel catalysts based on the this compound scaffold.
Testing the efficacy of these new catalysts in a range of important chemical transformations.
Q & A
Q. What are the common synthetic routes for 2-Ethyl-5-methylbenzoic acid, and how can researchers optimize yield and purity?
Methodological Answer:
-
Friedel-Crafts Alkylation: Introduce the ethyl group to a pre-methylated benzoic acid derivative using AlCl₃ as a catalyst. Monitor reaction progression via TLC (Rf value ~0.5 in hexane/ethyl acetate 3:1) and purify via recrystallization from ethanol .
-
Hydrolysis of Esters: Synthesize methyl 2-ethyl-5-methylbenzoate via esterification, then hydrolyze using NaOH (2M, reflux for 6 hr). Neutralize with HCl to precipitate the acid. Yield typically ranges 65–80% .
-
Data Table:
Method Catalyst Yield (%) Purity (HPLC) Friedel-Crafts AlCl₃ 70 ≥98% Ester Hydrolysis NaOH/HCl 78 ≥95%
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How can researchers address low solubility of this compound in aqueous media?
Methodological Answer:
- Co-solvent Systems: Use DMSO:water (1:1 v/v) for biological assays. Confirm stability via UV-Vis (λmax 260 nm) over 24 hr .
- Derivatization: Convert to sodium salt (NaOH/ethanol) for improved solubility. Monitor pH (target 7.4) and validate via FT-IR (loss of -OH stretch at 2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in reported crystallographic data for this compound be resolved?
Methodological Answer:
- Multi-technique Validation: Compare X-ray (SHELX-refined) and DFT-optimized structures (B3LYP/6-311++G**). Discrepancies in torsion angles (e.g., C1-C2-C3-C4) >5° suggest lattice packing effects .
- High-Resolution Data: Collect synchrotron XRD data (λ = 0.7 Å) to resolve ambiguities in electron density maps .
Q. What experimental design principles apply to optimizing regioselective alkylation in derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE): Vary temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (toluene vs. DMF). Use ANOVA to identify significant factors (p <0.05) .
- Case Study: Ethylation at the ortho position increases by 20% in DMF vs. toluene due to polar transition-state stabilization .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Prioritize derivatives with ΔG ≤ -8 kcal/mol and hydrogen bonds to Arg120/His90 .
- QSAR Models: Train on IC₅₀ data (e.g., antioxidant assays) using MLR. Key descriptors: logP (optimal 2.5–3.5) and polar surface area (<80 Ų) .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
Methodological Answer:
- Inert Atmosphere: Conduct reactions under N₂ to prevent oxidation (TGA shows decomposition onset at 180°C) .
- Additive Screening: Add BHT (0.1 wt%) to inhibit radical pathways. Confirm via GC-MS (absence of decarboxylated byproducts) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the antioxidant activity of this compound?
Methodological Answer:
- Assay Standardization: Replicate DPPH radical scavenging (IC₅₀ = 50–75 µM) under controlled pH (7.4) and temperature (25°C). Discrepancies >20% may arise from solvent impurities (e.g., ethanol vs. methanol) .
- Meta-Analysis: Pool data from ≥5 studies. Use Cochran’s Q-test (p <0.05) to assess heterogeneity and random-effects models for consensus IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
